molecular formula C15H20N4O4 B3014100 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2320506-63-4

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B3014100
CAS No.: 2320506-63-4
M. Wt: 320.349
InChI Key: CGPUIPSBGJJQFW-UHFFFAOYSA-N
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Description

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazolidine-2,4-dione core, a piperidine ring, and a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of an imidazolidine-2,4-dione core with a piperidine ring and a 3,5-dimethylisoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-9-12(10(2)23-17-9)7-13(20)18-5-3-11(4-6-18)19-14(21)8-16-15(19)22/h11H,3-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPUIPSBGJJQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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